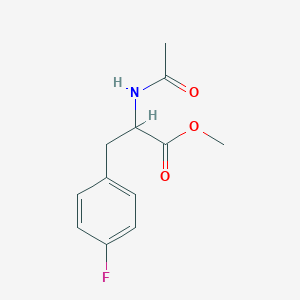
AC-DL-PHE(4-F)-OME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-DL-PHE(4-F)-OME: .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AC-DL-PHE(4-F)-OME typically involves the esterification of N-acetyl-3-(4-fluorophenyl)alanine. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst (such as sulfuric acid) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: AC-DL-PHE(4-F)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
AC-DL-PHE(4-F)-OME has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cell function and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of AC-DL-PHE(4-F)-OME involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
AC-DL-PHE(4-F)-OME can be compared with other similar compounds, such as:
- N-acetyl-3-(4-chlorophenyl)alanine ethyl ester
- N-acetyl-3-(4-bromophenyl)alanine ethyl ester
- N-acetyl-3-(4-methylphenyl)alanine ethyl ester
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability .
Eigenschaften
CAS-Nummer |
875686-97-8 |
|---|---|
Molekularformel |
C12H14FNO3 |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XFWKZSCMMSEAOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



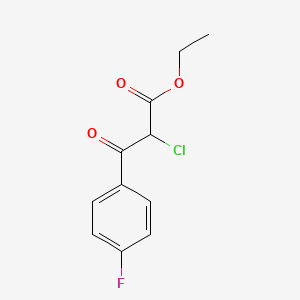




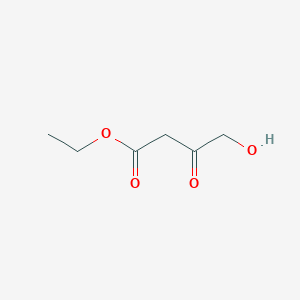


![5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1641859.png)
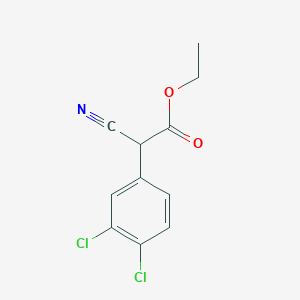
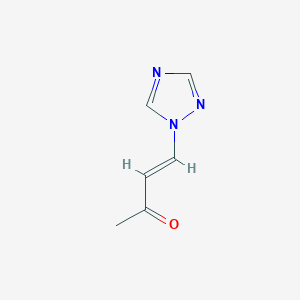
![3-Methoxy-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1641868.png)

